molecular formula C28H29NO2S B10918495 (2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

(2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B10918495
M. Wt: 443.6 g/mol
InChI Key: MCXHJECOEGPMSD-GZTJUZNOSA-N
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Description

(E)-3-{3-METHOXY-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of (E)-3-{3-METHOXY-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in ethanol or methanol to facilitate the formation of the chalcone structure.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(E)-3-{3-METHOXY-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.

    Substitution: The methoxy and phenylsulfanyl groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.

    Addition: The compound can participate in Michael addition reactions with nucleophiles such as amines or thiols, leading to the formation of various adducts.

Scientific Research Applications

(E)-3-{3-METHOXY-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-{3-METHOXY-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar compounds to (E)-3-{3-METHOXY-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE include other chalcones and flavonoids. These compounds share the α,β-unsaturated carbonyl system but differ in their substituent groups, which can significantly affect their chemical properties and biological activities. For example:

    Chalcone: The parent compound with two phenyl rings connected by an α,β-unsaturated carbonyl system.

    Flavonoids: A class of compounds with a similar core structure but additional hydroxyl and glycosyl groups, leading to different biological activities.

    Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.

The uniqueness of (E)-3-{3-METHOXY-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE lies in its specific substituent groups, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C28H29NO2S

Molecular Weight

443.6 g/mol

IUPAC Name

(E)-3-[3-methoxy-4-(phenylsulfanylmethyl)phenyl]-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C28H29NO2S/c1-31-28-20-22(10-12-24(28)21-32-26-8-4-2-5-9-26)11-17-27(30)23-13-15-25(16-14-23)29-18-6-3-7-19-29/h2,4-5,8-17,20H,3,6-7,18-19,21H2,1H3/b17-11+

InChI Key

MCXHJECOEGPMSD-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=C4

Origin of Product

United States

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